Kynostatin 227
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
KNI-227 is synthesized through a series of chemical reactions that involve the incorporation of allophenylnorstatine (Apns) and thioproline (Thp) into the molecular structure. The synthetic procedure is relatively straightforward, which contributes to its potential as a selective anti-AIDS drug .
Industrial Production Methods
The industrial production of KNI-227 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
KNI-227 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KNI-227 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from the reactions involving KNI-227 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
KNI-227 has a wide range of scientific research applications, including:
Mechanism of Action
KNI-227 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of viral proteins. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units. This inhibition disrupts the viral replication process, leading to a reduction in viral load .
Comparison with Similar Compounds
Similar Compounds
KNI-272: Another potent HIV-1 protease inhibitor with a similar structure and mechanism of action.
JE-2147: A highly effective inhibitor with increased binding affinity compared to KNI-227.
Uniqueness of KNI-227
KNI-227 is unique due to its relatively simple synthetic procedure and excellent antiviral properties. It has shown potent activity against a wide range of HIV strains with minimal inhibition of other aspartic proteases, making it a highly selective and effective anti-HIV agent .
Properties
CAS No. |
147384-69-8 |
---|---|
Molecular Formula |
C35H45N5O6S2 |
Molecular Weight |
695.9 g/mol |
IUPAC Name |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
InChI Key |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
147384-69-8 | |
Synonyms |
KNI-227 kynostatin 227 kynostatin-227 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.